molecular formula C15H11N5OS B2477683 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891099-01-7

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2477683
CAS No.: 891099-01-7
M. Wt: 309.35
InChI Key: XKAORSCBVZYBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 891099-01-7) is a heterocyclic compound with the molecular formula C₁₅H₁₁N₅OS and a molecular weight of 309.3 g/mol . Its structure features a triazolopyridazine core substituted at position 6 with a furan-2-yl group and at position 3 with a pyridin-3-ylmethylthio moiety.

Properties

IUPAC Name

6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-3-11(9-16-7-1)10-22-15-18-17-14-6-5-12(19-20(14)15)13-4-2-8-21-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAORSCBVZYBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327679
Record name 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

891099-01-7
Record name 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the triazolopyridazine core.

    Attachment of the pyridin-3-ylmethylthio group: This could be done through a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with a thiol group on the triazolopyridazine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazolopyridazine ring, potentially leading to partially or fully reduced derivatives.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include sulfoxides, sulfones, reduced triazolopyridazine derivatives, and various substituted analogs.

Scientific Research Applications

Research indicates that 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine exhibits several biological activities that make it a candidate for drug development. These activities include:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use as an antibacterial agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Effects : The compound has been investigated for its ability to inhibit viral replication, particularly in the context of emerging viral diseases.

Synthetic Pathways

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to optimize yield and minimize side reactions. The general synthetic strategy includes:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole framework.
  • Introduction of the Furan and Pyridine Moieties : Employing various coupling reactions to integrate these functional groups.
  • Final Modifications : Refining the structure to enhance biological activity.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of triazolo-pyridazines exhibited significant cytotoxicity against various cancer cell lines. The specific compound was noted for its ability to induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Antimicrobial Studies : Another investigation focused on the antibacterial properties of similar compounds against resistant strains of bacteria. The results indicated promising activity that could lead to new antibiotic developments.

Mechanism of Action

The mechanism of action for 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyridazine scaffold is a versatile pharmacophore, and structural modifications at positions 3 and 6 significantly influence biological activity and selectivity. Below is a detailed comparison with key analogues:

Structural Analogues Targeting PDE4

Compound Name Substituents Molecular Weight (g/mol) Biological Target Activity (IC₅₀) Selectivity Key Findings
Compound 18 [(R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine] 6: Aryl (methoxy/tetrahydrofuran); 3: Dimethoxyphenyl 501.5 PDE4 isoforms (A, B, C, D) <10 nM High selectivity for PDE4 over 21 other PDEs Potent PDE4A inhibitor with >100-fold selectivity ; validated in cell-based assays .
Compound 10 [(R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine] 6: Aryl (methoxy/tetrahydrofuran); 3: Dimethoxyphenyl 519.5 PDE4 isoforms <10 nM Similar to Compound 18 Comparable potency but lower metabolic stability than Compound 18 .

Key Insight : The triazolopyridazine core (Compound 18) demonstrates superior metabolic stability compared to the triazolothiadiazine variant (Compound 10), highlighting the importance of heterocyclic core rigidity in drug design .

GABAₐ Receptor Modulators

Compound Name Substituents Molecular Weight (g/mol) Biological Target Activity Selectivity Key Findings
TPA023 [7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine] 6: Ethyl-triazole; 3: Fluorophenyl 423.4 GABAₐ receptors (α2/α3 subunits) Partial agonist α2/α3 > α1/α5 Non-sedating anxiolytic in rodents and primates; no α1-mediated sedation .
L-838,417 [7-tert-butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine] 6: Methyl-triazole; 3: Difluorophenyl 428.4 GABAₐ receptors (α2/α3/α5 subunits) Partial agonist α2/α3/α5 > α1 Discriminative stimulus effects linked to α2/α3 activation; potential for anxiety treatment .

Key Insight : Substituents at position 6 (e.g., ethyl-triazole in TPA023) enhance α2/α3 selectivity, while bulky groups (e.g., tert-butyl in L-838,417) broaden subtype engagement .

Other Triazolopyridazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Target Activity Key Findings
6-[(4-Chlorophenyl)thio]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine 6: Chlorophenylthio; 3: Phenyl 338.8 Not reported N/A Synthesized via nucleophilic substitution; no biological data available .
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine 6: Chloro; 3: Thiophene 252.7 Not reported N/A Explored as a medicinal chemistry intermediate; structural simplicity may aid derivatization .

Key Insight : Chloro and thiophene substituents at position 3 are synthetically accessible but require further pharmacological profiling to assess utility .

Biological Activity

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with significant potential in medicinal chemistry. This compound integrates a furan ring, a pyridine moiety, and a triazolopyridazine core, which contributes to its diverse biological activities. The unique structural features of this compound suggest interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula: C15H11N5OS
  • Molecular Weight: 309.3 g/mol
  • CAS Number: 891099-01-7

The compound's structure is characterized by the presence of multiple functional groups that can influence its chemical behavior and biological activity. The furan ring enhances its electronic properties, which may contribute to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors.
  • Introduction of the Furan Ring: A coupling reaction (e.g., Suzuki or Heck reaction) is utilized to attach the furan ring to the triazolopyridazine core.
  • Attachment of the Pyridin-3-ylmethylthio Group: This is often accomplished via nucleophilic substitution reactions.

These synthetic routes require careful control of reaction conditions to optimize yields and minimize side reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Antiproliferative Activity: It has shown moderate to potent antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines such as SGC-7901 and A549 .
  • Tubulin Polymerization Inhibition: Some derivatives have been noted for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Antitubercular Activity

A related study focused on the design and synthesis of substituted triazolo-pyridazine derivatives for antitubercular activity. Among these compounds, some exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . While direct data on this compound specifically was limited in this context, its structural similarities suggest potential efficacy.

Cytotoxicity Studies

In cytotoxicity evaluations conducted on human embryonic kidney cells (HEK-293), compounds similar in structure were found to be non-toxic at effective concentrations . This suggests a favorable therapeutic index for further development.

Comparative Analysis

To highlight the biological activity of this compound relative to other compounds with similar structures:

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAntiproliferative0.008
Compound BAntitubercular40.32
6-(Furan...)Potentially activeTBDThis study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.